4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde involves innovative approaches to form heterocyclic compounds. A noteworthy method includes the base-promoted [4 + 2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters for synthesizing multisubstituted 5,6-dihydroindolizines, showcasing the versatility of pyrrole carbaldehydes in heterocyclic compound synthesis (Zhang et al., 2022). Another method includes the one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, highlighting the efficiency in synthesizing complex derivatives from simpler pyrrole carbaldehydes (Tardieux et al., 1998).
Molecular Structure Analysis
The molecular structure of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde and related compounds reveals intriguing aspects of heterocyclic chemistry. For instance, studies on pyrrolo[2,1-b]thiazoles have elucidated the rotational isomerism of related carbaldehydes, providing insight into the structural dynamics of similar heterocyclic systems (Brindley et al., 1986).
Chemical Reactions and Properties
The reactivity and functional group compatibility of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde derivatives facilitate diverse chemical transformations. For example, the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes demonstrates the compound's versatility in forming metal-organic frameworks and complexes (Denat et al., 1992).
Scientific Research Applications
Synthesis of Derivatives and Heterocycles
- The compound has been utilized as a precursor in the synthesis of various heterocyclic derivatives, such as thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazoles, and 2H-pyrazolo[3,4-d]thiazoles. These derivatives are synthesized through reactions involving protection of the aldehyde group, nucleophilic displacement, and subsequent cyclization processes (Athmani, Farhat, & Iddon, 1992).
Photochemical Synthesis and Optical Properties
- The compound has been involved in photochemical synthesis methods to produce 4H-thieno[3,2-c]chromenes, demonstrating a preference for photochemical cyclization over palladium-catalyzed intramolecular arylation. The resulting chromenes exhibit promising photophysical properties, making them suitable for applications such as covert marking pigments (Ulyankin et al., 2021).
Material Science and Polymer Research
- In material science, derivatives of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde have been used to synthesize bis(thienopyrrolyl)methanes, which could have applications in polymer research and material engineering (Torosyan et al., 2018).
Fluorescent Dyes and Pigments
- The compound's derivatives have been explored for their optical properties, including fluorescence. The synthesis of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, and the investigation of their structure-optical property relationships, suggest potential applications as fluorescent dyes and invisible ink dyes (Bogza et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-methylthieno[3,2-b]pyrrole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPNQZVRPOJNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C=O)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428199 |
Source
|
Record name | 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
CAS RN |
121933-60-6 |
Source
|
Record name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121933-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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